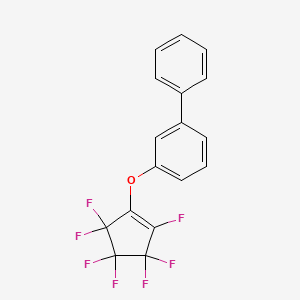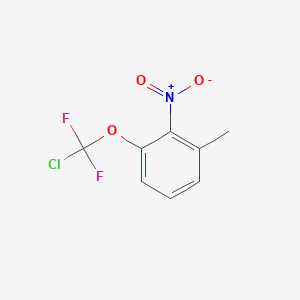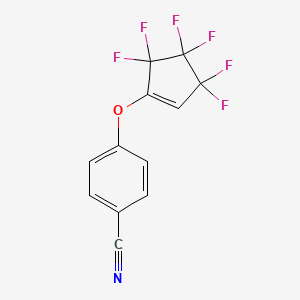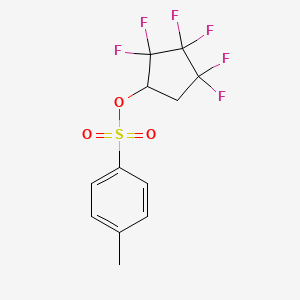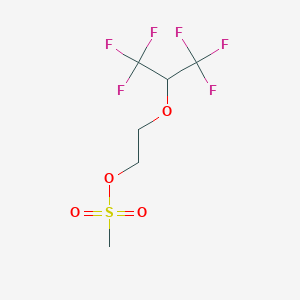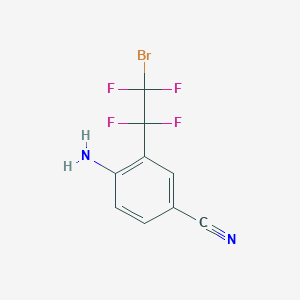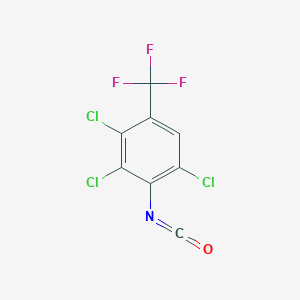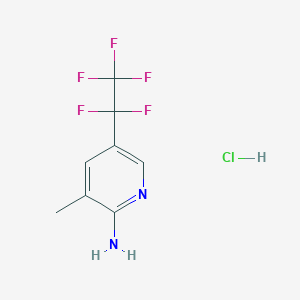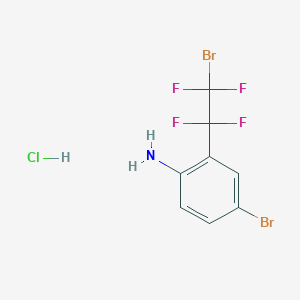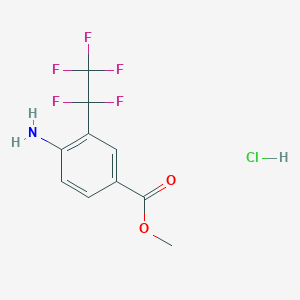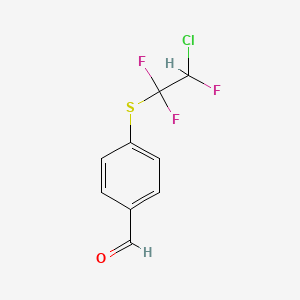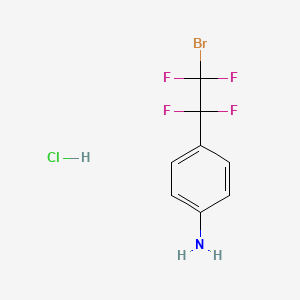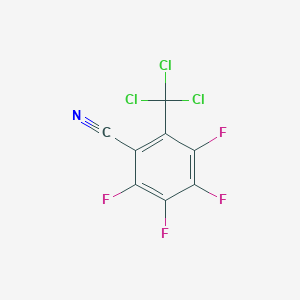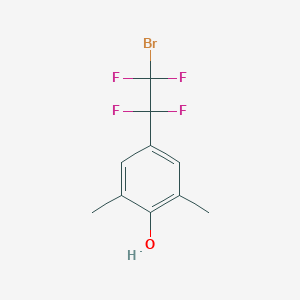
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol is an organic compound with a complex structure, featuring both bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol typically involves the bromination of 2,6-dimethylphenol. This reaction is carried out in glacial acetic acid at a controlled temperature of around 15°C
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain precise control over reaction conditions and ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of the phenolic group.
Oxidation and Reduction: The phenolic group can be oxidized to quinones under specific conditions, while the bromine and fluorine atoms can participate in various redox reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid.
Fluorination: Tetrafluoroethylene or similar fluorinated reagents.
Coupling Reactions: Palladium catalysts in the presence of organoboron reagents.
Major Products:
Substitution Products: Various substituted phenols.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other coupled products.
科学的研究の応用
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
作用機序
The mechanism of action of 2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol involves its interaction with biological molecules through its phenolic group. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This compound can disrupt microbial cell walls, leading to its antimicrobial effects.
類似化合物との比較
4-Bromo-2,6-dimethylphenol: Shares the brominated phenol structure but lacks the tetrafluoroethyl group.
2,6-Dimethylphenol: A simpler structure without the bromine and fluorine atoms.
Uniqueness: 2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol is unique due to the presence of both bromine and tetrafluoroethyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs.
特性
IUPAC Name |
4-(2-bromo-1,1,2,2-tetrafluoroethyl)-2,6-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O/c1-5-3-7(4-6(2)8(5)16)9(12,13)10(11,14)15/h3-4,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEPGWSDUPDVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
